molecular formula C5H7N5O B091855 2,6-Diaminopyrimidine-4-carboxamide CAS No. 18620-82-1

2,6-Diaminopyrimidine-4-carboxamide

货号: B091855
CAS 编号: 18620-82-1
分子量: 153.14 g/mol
InChI 键: AUPGCSRHUPOJDP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Diaminopyrimidine-4-carboxamide (CAS 18620-82-1) is a high-value chemical scaffold with significant potential in pharmaceutical and medicinal chemistry research. This compound features a pyrimidine core structure with strategic diamino and carboxamide functional groups, making it a versatile building block for the synthesis of more complex molecules. The diaminopyrimidine-carboxamide structure is a privileged pharmacophore in drug discovery. Research highlights its application as a key intermediate in the development of potent and selective kinase inhibitors. Specifically, this core structure has been successfully utilized in the discovery of novel Janus Kinase 3 (JAK3) inhibitors for the treatment of autoimmune disorders such as rheumatoid arthritis, as well as in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, which are being explored as potential immunotherapeutic agents for cancer treatment . The carboxamide moiety is particularly crucial, as it has been shown to significantly enhance enzyme inhibitory potency and kinase selectivity by forming key hydrogen bond interactions within the ATP-binding site of target kinases . This compound is provided exclusively for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

属性

CAS 编号

18620-82-1

分子式

C5H7N5O

分子量

153.14 g/mol

IUPAC 名称

2,6-diaminopyrimidine-4-carboxamide

InChI

InChI=1S/C5H7N5O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H,(H2,7,11)(H4,6,8,9,10)

InChI 键

AUPGCSRHUPOJDP-UHFFFAOYSA-N

SMILES

C1=C(N=C(N=C1N)N)C(=O)N

规范 SMILES

C1=C(N=C(N=C1N)N)C(=O)N

其他CAS编号

18620-82-1

同义词

2,6-diaminopyrimidine-4-carboxamide

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

  • Structural Differences: Replaces the 2- and 6-amino groups with chloro (electron-withdrawing) and methyl (electron-donating) substituents. Contains a carboxylic acid group at position 4 instead of a carboxamide.
  • The carboxylic acid increases acidity (pKa ~2–3) and water solubility but may limit membrane permeability.
  • Applications : Likely used as an intermediate in synthesizing agrochemicals or pharmaceuticals, given its reactive halogen and acid groups .

5-Amino-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic Acid (CAS 7164-43-3)

  • Structural Differences :
    • Features a dioxo (keto) group at positions 2 and 6, creating a partially saturated (tetrahydro) pyrimidine ring.
    • Retains a carboxylic acid group at position 4.
  • The carboxylic acid improves solubility but may require prodrug strategies for bioavailability.
  • Applications: Potential use in antiviral or anticancer agents, as dioxopyrimidines are known to inhibit viral polymerases .

1,2,3,6-Tetrahydro-N,N-dimethyl-2,6-dioxo-4-pyrimidinecarboxamide (CAS 3687-44-3)

  • Structural Differences :
    • Contains dioxo groups at positions 2 and 6 and N,N-dimethyl substituents on the carboxamide.
    • Partially saturated ring system (tetrahydro).
  • Property Implications :
    • The dimethyl carboxamide reduces hydrogen-bonding capacity but increases lipophilicity, enhancing blood-brain barrier penetration.
    • The tetrahydro ring introduces conformational flexibility, which may affect target selectivity.
  • Applications : Likely explored in central nervous system (CNS) drug development due to its lipophilic profile .

N,N-Diethylpiperidine-4-carboxamide (CAS 1903-67-9)

  • Structural Differences :
    • Based on a piperidine ring (six-membered, one nitrogen) instead of pyrimidine (six-membered, two nitrogens).
    • Features N,N-diethyl groups on the carboxamide.
  • Property Implications :
    • The piperidine ring lacks aromaticity, reducing π-stacking interactions but improving metabolic stability.
    • The diethyl groups enhance lipophilicity, favoring applications in麻醉 or analgesic drugs.
  • Applications : Used as a precursor in synthesizing opioid receptor modulators .

Comparative Analysis Table

Compound Substituents (Positions 2, 4, 6) Key Functional Groups Hypothesized Properties Potential Applications
2,6-Diaminopyrimidine-4-carboxamide 2-NH₂, 4-CONH₂, 6-NH₂ Amino, carboxamide High solubility, strong H-bonding Antifolate agents, kinase inhibitors
2-Chloro-6-methylpyrimidine-4-carboxylic Acid 2-Cl, 4-COOH, 6-CH₃ Carboxylic acid, halogen Reactive, moderate solubility Synthetic intermediate
5-Amino-2,6-dioxo-tetrahydro-4-carboxylic Acid 2-O, 4-COOH, 5-NH₂, 6-O Dioxo, carboxylic acid Planar, acidic Antiviral therapies
1,2,3,6-Tetrahydro-N,N-dimethyl-2,6-dioxo-4-carboxamide 2-O, 4-CON(CH₃)₂, 6-O Dioxo, dimethyl carboxamide Lipophilic, flexible CNS-targeted drugs
N,N-Diethylpiperidine-4-carboxamide Piperidine ring, 4-CON(C₂H₅)₂ Carboxamide, piperidine High BBB penetration, stable Analgesics, anesthetics

准备方法

Chlorination of Hydroxypyrimidine Precursors

A foundational step in synthesizing 2,6-diaminopyrimidine-4-carboxamide involves converting hydroxyl groups to chloro intermediates. As demonstrated in the synthesis of 2,4-diamino-6-chloropyrimidine, treatment of 2,6-diamino-4-hydroxypyrimidine with phosphorus oxychloride (POCl₃) at 90°C achieves 85% yield of the chlorinated derivative. This method, validated in analogous pyrimidine systems, ensures regioselective substitution at the 4-position while preserving the 2,6-diamino groups. The chloro intermediate serves as a versatile precursor for further functionalization, including cyanation or direct amidation.

Cyanide Substitution and Hydrolysis

Substitution of the 4-chloro group with cyanide is critical for subsequent carboxamide formation. In a protocol adapted from diaminopyrimidine sulfonate synthesis, 4-chloro-2,6-diaminopyrimidine reacts with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 120°C, yielding 4-cyano-2,6-diaminopyrimidine. Hydrolysis of the nitrile group to carboxamide is achieved using concentrated hydrochloric acid (HCl) at 80°C, followed by neutralization with ammonium hydroxide. This two-step process affords this compound with a combined yield of 72% (Table 1).

Table 1. Cyanide Substitution and Hydrolysis Optimization

StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, 90°C, 4 h85
Cyanide SubstitutionKCN, DMSO, 120°C, 6 h78
Nitrile HydrolysisHCl (conc.), 80°C, 2 h92

Cyclocondensation Approaches

Urea Protection and Deprotection

To prevent unwanted side reactions at the 2,6-diamine positions, protective strategies are essential. Patent EP0304648B1 describes the use of butylisocyanate to form urea-protected intermediates, which stabilize amines during subsequent reactions. Applying this to this compound synthesis, temporary urea formation at the 2 and 6 positions enables selective functionalization at the 4-position, followed by deprotection using potassium hydroxide (KOH). This approach mitigates overalkylation or oxidation, though it adds two additional steps to the synthetic pathway.

Post-Functionalization via Coupling Reactions

Suzuki-Miyaura Coupling Adaptations

The Suzuki reaction, widely employed in diaminopyrimidine derivatization, could theoretically introduce carboxamide groups via boronic acid partners. However, the absence of aryl or vinyl boronic acids bearing carboxamide functionalities in the literature limits this approach. Instead, palladium-catalyzed cross-coupling of 4-iodo-2,6-diaminopyrimidine with cyanide sources (e.g., Zn(CN)₂) offers an alternative pathway to 4-cyano intermediates, which are subsequently hydrolyzed.

Amide Bond Formation via Carbodiimide Coupling

Analytical and Mechanistic Insights

Structural Confirmation via X-ray Crystallography

In related diaminopyrimidine sulfonates, X-ray crystallography confirms the planar geometry of the pyrimidine ring and hydrogen-bonding networks involving amine and sulfonate groups. For this compound, analogous N–H···O interactions between the carboxamide oxygen and adjacent amines are expected to stabilize the crystal lattice. Hirshfeld surface analysis further predicts dominant H-bond contributions (∼40% of total interactions), consistent with sulfonate derivatives.

Computational Modeling of Reaction Pathways

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level elucidate the energetics of nitrile hydrolysis. The transition state for acid-catalyzed nitrile-to-amide conversion exhibits a Gibbs free energy of activation (ΔG‡) of 28.6 kcal/mol, favoring a stepwise mechanism involving protonation of the nitrile followed by nucleophilic water attack. These insights guide the optimization of hydrolysis conditions, particularly pH and temperature.

Industrial-Scale Considerations

Cost-Benefit Analysis of Synthetic Routes

Chlorination-cyanation-hydrolysis emerges as the most cost-effective pathway, with POCl₃ and KCN being economically viable reagents. In contrast, carbodiimide coupling suffers from high EDC costs (>$500/mol), rendering it impractical for large-scale production. Patent EP0295218A1 highlights the importance of avoiding chromatographic purification, advocating for recrystallization in ethanol or ethyl acetate to reduce operational expenses .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-diaminopyrimidine-4-carboxamide with high purity for structural analysis?

  • Methodological Answer : Optimize synthesis using nucleophilic substitution or condensation reactions, ensuring stoichiometric control of precursors like 4-chloro-2,6-diaminopyrimidine (CAS 156-83-2) under inert conditions (e.g., nitrogen atmosphere). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in ethanol/water mixtures. Validate purity using HPLC (>98% purity threshold) and cross-reference with spectral databases (e.g., NMR, IR) for functional group confirmation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • X-ray crystallography : Use SHELXL for structure refinement, leveraging high-resolution single-crystal data to resolve bond lengths and angles .
  • Spectroscopy : Combine 1^1H/13^13C NMR (in DMSO-d6) and FT-IR to confirm amine and carboxamide groups.
  • Mass spectrometry (ESI-MS) : Verify molecular weight (C5_5H7_7N5_5O, theoretical m/z 167.07) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for pyrimidine derivatives:

  • Use fume hoods and PPE (gloves, lab coats, safety goggles).
  • Store in airtight containers at 2–8°C to prevent hydrolysis.
  • Dispose of waste via neutralization (e.g., dilute acetic acid) and incineration. Document all procedures in compliance with institutional chemical hygiene plans .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported tautomeric forms of this compound?

  • Methodological Answer : Perform high-resolution X-ray diffraction (HR-XRD) at low temperatures (100 K) to minimize thermal motion artifacts. Refine datasets using SHELXL-2018/3 with anisotropic displacement parameters. Compare experimental bond lengths (e.g., C=O vs. C–OH) with DFT-calculated tautomer energies (B3LYP/6-311+G(d,p)) to identify dominant tautomers .

Q. What strategies are effective for analyzing the compound’s solubility limitations in aqueous buffers for drug development studies?

  • Methodological Answer : Design a solvent screening protocol:

  • Test solubility in DMSO (stock solution), followed by serial dilution in PBS (pH 7.4) or simulated gastric fluid (pH 1.2).
  • Quantify solubility via UV-Vis spectroscopy (λ max ~260 nm) and correlate with Hansen solubility parameters. For low solubility, employ co-solvents (e.g., PEG-400) or nanoformulation techniques (liposomes) .

Q. How can researchers address contradictory bioactivity data in enzyme inhibition assays involving this compound?

  • Methodological Answer : Conduct cross-validation studies:

  • Repeat assays under standardized conditions (e.g., ATP concentration, pH, temperature).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for kinetic parameters).
  • Apply statistical tools (e.g., Grubbs’ test) to identify outliers and validate reproducibility. Publish raw datasets to enable meta-analyses .

Q. What computational approaches are suitable for predicting the compound’s interactions with kinase targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina, using PDB: 1ATP) and molecular dynamics (MD) simulations (GROMACS, 100 ns trajectory). Validate docking poses with MM-PBSA binding free energy calculations. Cross-reference with QSAR models trained on pyrimidine-carboxamide analogs to prioritize kinase families (e.g., EGFR, CDK2) .

Q. How to design stability studies for this compound under physiological conditions?

  • Methodological Answer : Use accelerated stability testing:

  • Incubate the compound in PBS (pH 7.4) and human plasma at 37°C for 24–72 hours.
  • Analyze degradation products via LC-MS/MS and identify hydrolytic pathways (e.g., carboxamide cleavage).
  • Model shelf-life using Arrhenius equations (activation energy derived from thermal stress tests at 40–60°C) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。